

Full spectral analysis of "2-(methylamino)nicotinic acid" (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Methylamino)pyridine-3-carboxylic acid

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An In-Depth Comparative Guide to the Full Spectral Analysis of 2-(methylamino)nicotinic acid

Executive Summary

For researchers and professionals in drug development, the unambiguous structural confirmation of novel or modified compounds is a cornerstone of chemical research and development. This guide provides a comprehensive, predictive spectral analysis of 2-(methylamino)nicotinic acid, a derivative of nicotinic acid (Vitamin B3). Lacking readily available published spectra for this specific compound, this document leverages foundational spectroscopic principles and comparative data from structurally similar molecules—nicotinic acid and 2-aminonicotinic acid—to construct a reliable, predicted spectral profile. We delve into Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind the expected spectral features. This guide serves as a robust reference for researchers aiming to synthesize or identify 2-(methylamino)nicotinic acid, offering a validated framework for spectral interpretation.

Introduction: The Significance of 2-(methylamino)nicotinic acid

2-(methylamino)nicotinic acid is a substituted pyridinecarboxylic acid. As a derivative of nicotinic acid, it holds potential interest in medicinal chemistry and materials science, where modifications to the pyridine ring can modulate biological activity or chemical properties. The

introduction of a methylamino group at the 2-position, in place of a simple amino group or hydrogen, can significantly alter the molecule's electronic properties, hydrogen bonding capabilities, and overall conformation.

Accurate spectral analysis is non-negotiable; it provides the definitive structural "fingerprint" of the molecule. This guide will systematically predict and explain this fingerprint, empowering researchers to confirm the identity, purity, and structure of 2-(methylamino)nicotinic acid.

The Spectroscopic Toolkit: Principles and Rationale

To achieve a full structural elucidation, a multi-faceted spectroscopic approach is required. Each technique provides a unique piece of the molecular puzzle.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the structure of organic compounds in solution.^[1] It works by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, within a strong magnetic field.^{[2][3]} The resulting spectrum provides information about the chemical environment, connectivity, and relative number of these nuclei, allowing for a detailed map of the carbon-hydrogen framework.^{[1][4]}
- Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule.^[5] It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.^[6] Specific bonds (e.g., C=O, O-H, N-H) vibrate at characteristic frequencies, making their presence in a molecule easily identifiable.^[5]
- Mass Spectrometry (MS): MS provides the molecular weight of a compound and offers clues about its structure through fragmentation analysis.^[7] The molecule is ionized, and the mass-to-charge (m/z) ratio of the resulting molecular ion and its fragments is measured.^[7] The pattern of fragmentation is often predictable and helps in confirming the molecular structure.

Predicted Full Spectral Analysis of 2-(methylamino)nicotinic acid

The following sections detail the predicted spectral data for 2-(methylamino)nicotinic acid. These predictions are derived from established chemical shift theory, group frequency

correlations, and known fragmentation patterns, supported by comparative data from analogous compounds.

Molecular Structure and Atom Labeling

To facilitate the analysis, the atoms of 2-(methylamino)nicotinic acid are labeled as shown below.

Caption: Labeled structure of 2-(methylamino)nicotinic acid.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would show distinct signals for the aromatic protons, the N-H proton, the methyl protons, and the carboxylic acid proton.

Proton Label	Predicted δ (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Rationale
COOH	12.0 - 13.0	Broad Singlet (br s)	-	The carboxylic acid proton is highly acidic and often exchanges with trace water, leading to a broad signal.
H6	8.1 - 8.3	Doublet of Doublets (dd)	$J(H6-H5) \approx 5.0$, $J(H6-H4) \approx 2.0$	H6 is ortho to the ring nitrogen, making it the most deshielded aromatic proton. It is coupled to both H5 (ortho) and H4 (meta).
H4	7.8 - 8.0	Doublet of Doublets (dd)	$J(H4-H5) \approx 8.0$, $J(H4-H6) \approx 2.0$	H4 is coupled to H5 (ortho) and H6 (meta). Its chemical shift is influenced by the adjacent carboxyl group.
H5	6.8 - 7.0	Doublet of Doublets (dd)	$J(H5-H4) \approx 8.0$, $J(H5-H6) \approx 5.0$	H5 is coupled to both H4 and H6. The electron-donating methylamino group at C2 shields this proton, shifting it significantly

			upfield compared to nicotinic acid.
NH	6.5 - 7.5	Broad Singlet (br s) or Quartet (q)	$J(\text{NH-CH}_3) \approx 5.0$ if coupling is observed The N-H proton signal can be broad due to quadrupole broadening and exchange. If resolved, it may show coupling to the methyl protons.
CH ₃	2.9 - 3.1	Singlet (s) or Doublet (d)	$J(\text{CH}_3\text{-NH}) \approx 5.0$ if coupling is observed These aliphatic protons are attached to a nitrogen atom. The signal will be a singlet if N-H coupling is not resolved, or a doublet if it is.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show 7 distinct signals, as C2 and C6, and C4 and C5 are no longer equivalent due to the substitution pattern.

Carbon Label	Predicted δ (ppm)	Rationale
C8 (C=O)	167 - 170	The carboxylic acid carbonyl carbon is characteristically found in this downfield region. [8]
C2	158 - 162	This carbon is directly attached to two nitrogen atoms (ring and amino), causing a significant downfield shift.
C6	148 - 152	C6 is adjacent to the ring nitrogen, resulting in a downfield shift, similar to that seen in nicotinic acid.
C4	138 - 142	The chemical shift of C4 is influenced by its position relative to the nitrogen and the carboxyl group.
C3	115 - 120	This carbon is attached to the electron-withdrawing carboxyl group but is shielded by the ortho-amino group.
C5	112 - 116	C5 is significantly shielded by the para-amino group, causing a notable upfield shift compared to nicotinic acid.
C7 (CH_3)	28 - 32	The methyl carbon attached to the nitrogen atom appears in the typical range for such groups.

Infrared (IR) Spectroscopy (Predicted)

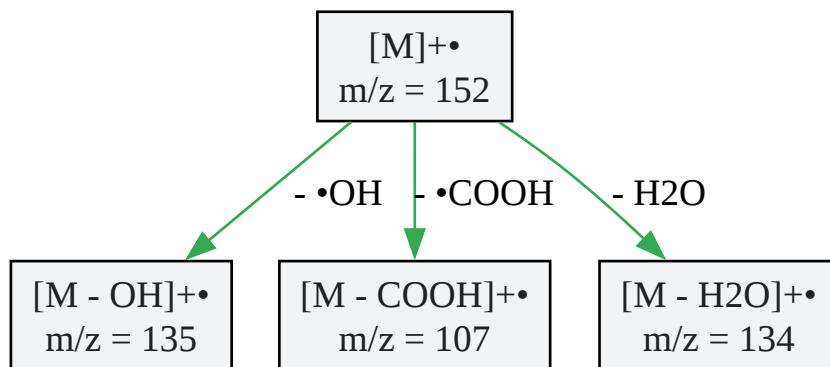
The IR spectrum provides clear evidence for the key functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode (Chemical Group)	Expected Intensity	Rationale
3300 - 2500	O-H stretch (Carboxylic Acid)	Broad, Strong	The very broad nature of this band is due to strong hydrogen bonding between carboxylic acid dimers.[9]
3500 - 3300	N-H stretch (Secondary Amine)	Medium	This peak indicates the presence of the secondary amine N-H bond.
3100 - 3000	C-H stretch (Aromatic)	Medium	Characteristic C-H stretching vibrations for protons on the pyridine ring.[10]
3000 - 2850	C-H stretch (Aliphatic)	Medium	C-H stretching from the methyl group.[10]
1730 - 1700	C=O stretch (Carboxylic Acid)	Strong	A very strong and sharp absorption characteristic of the carbonyl group in a carboxylic acid.[11]
1620 - 1580	C=C & C=N stretch (Aromatic Ring)	Medium-Strong	Pyridine ring stretching vibrations.
1320 - 1210	C-O stretch (Carboxylic Acid)	Strong	Stretching vibration of the C-O single bond in the carboxyl group.[9]
1250 - 1000	C-N stretch (Amine)	Medium	Stretching vibration of the C-N bond of the methylamino group.

Mass Spectrometry (MS) (Predicted)

For a compound with the formula $C_7H_8N_2O_2$, the exact mass is 152.0586 g/mol. The mass spectrum is predicted to show a molecular ion peak (M^+) at $m/z = 152$. Since it contains an even number of nitrogen atoms, the molecular weight is even, consistent with the Nitrogen Rule.

Predicted Fragmentation Pathway:



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- To cite this document: BenchChem. [Full spectral analysis of "2-(methylamino)nicotinic acid" (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587148#full-spectral-analysis-of-2-methylamino-nicotinic-acid-nmr-ir-ms>]

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